N-(piperidin-4-yl)cyclopentanecarboxamide hydrochloride
Overview
Description
“N-(piperidin-4-yl)cyclopentanecarboxamide hydrochloride” is a chemical compound with the molecular formula C11H21ClN2O . It has an average mass of 232.750 Da and a monoisotopic mass of 232.134247 Da . This compound holds immense potential in scientific research, with applications ranging from drug development to material synthesis.
Molecular Structure Analysis
The InChI code for “N-(piperidin-4-yl)cyclopentanecarboxamide hydrochloride” is 1S/C10H18N2O.ClH/c13-10(8-2-1-3-8)12-9-4-6-11-7-5-9;/h8-9,11H,1-7H2,(H,12,13);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(piperidin-4-yl)cyclopentanecarboxamide hydrochloride” is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds similar to "N-(piperidin-4-yl)cyclopentanecarboxamide hydrochloride," demonstrating their potential in drug development and materials science. For instance, the synthesis, characterization, and bioactivity study of novel benzamides and their copper and cobalt complexes revealed insights into the structural features and antimicrobial activities of these compounds (Khatiwora et al., 2013). Additionally, a scalable and facile process for preparing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, underlines the importance of efficient synthesis methods for potential therapeutic agents (Wei et al., 2016).
Biological Activities
Research on compounds structurally related to "N-(piperidin-4-yl)cyclopentanecarboxamide hydrochloride" has shown various biological activities, which could inform their applications in drug development. For example, the discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists highlights its potential for treating diseases mediated by this receptor (Yang et al., 2007). Moreover, the synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists indicate the compound's role in modulating gastrointestinal motility (Sonda et al., 2004).
properties
IUPAC Name |
N-piperidin-4-ylcyclopentanecarboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c14-11(9-3-1-2-4-9)13-10-5-7-12-8-6-10;/h9-10,12H,1-8H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEZJMFXVVOLLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(piperidin-4-yl)cyclopentanecarboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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